N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Description
N-[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a heterocyclic compound featuring a fused quinazoline-piperidine core linked to a 1,4-benzodioxine carboxamide moiety. The quinazoline ring contributes to aromatic interactions, while the piperidine group enhances conformational flexibility. This structural profile suggests applications in kinase inhibition or central nervous system (CNS) disorders due to its balanced lipophilicity and oxygen-rich benzodioxine group.
Properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c27-22(17-5-3-7-19-20(17)29-13-12-28-19)25-15-8-10-26(11-9-15)21-16-4-1-2-6-18(16)23-14-24-21/h3,5,7,14-15H,1-2,4,6,8-13H2,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQBUJMFGZJRJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=C5C(=CC=C4)OCCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
5,6,7,8-Tetrahydroquinazolin-4-yl-Piperidine Intermediate
The synthesis begins with the preparation of 1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine, a critical intermediate. Two primary approaches dominate literature:
Conventional Thermal Cyclization
Cyclohexanone reacts with guanidine derivatives under reflux in ethanol to form the tetrahydroquinazoline core. Subsequent N-alkylation with 4-nitrobenzyl bromide introduces the piperidine moiety, followed by nitro reduction using hydrogen/Pd-C to yield the amine. Typical conditions include:
| Step | Reagents/Conditions | Yield (%) | Time (h) |
|---|---|---|---|
| Cyclization | Ethanol, 80°C, guanidine·HCl | 68 | 12 |
| N-Alkylation | 4-Nitrobenzyl bromide, K₂CO₃, DMF | 75 | 8 |
| Reduction | H₂ (1 atm), 10% Pd/C, EtOH | 92 | 3 |
Mechanochemical Synthesis
Grinding cyclohexanone (3 mmol), urea (3 mmol), and aromatic aldehydes (3 mmol) with KOH catalyst achieves cyclization in 3.5 min (85.2% yield, YE = 24.34). This method reduces side products and enhances scalability compared to thermal methods (YE = 0.72).
2,3-Dihydro-1,4-Benzodioxine-5-Carboxylic Acid Synthesis
The benzodioxane fragment originates from gallic acid through sequential modifications:
- Fischer Esterification : Gallic acid → methyl 3,4,5-trihydroxybenzoate (9) using H₂SO₄/MeOH (82% yield).
- Benzodioxane Formation : Reaction with 1,2-dibromoethane/K₂CO₃ yields methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b]dioxine-6-carboxylate (10).
- Hydrolysis : Saponification with NaOH/EtOH/H₂O converts ester 10 to carboxylic acid (95% purity by HPLC).
Key spectroscopic data for intermediate 10:
- IR (KBr) : 1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C)
- ¹H NMR (400 MHz, CDCl₃) : δ 4.27 (4H, s, OCH₂), 6.85–7.67 (3H, m, Ar-H)
Amide Coupling Strategies
Carboxylic Acid Activation
The benzodioxine carboxylic acid undergoes activation using oxalyl chloride (1.2 eq) in DCM with catalytic DMF. After 1 h reflux, the acyl chloride forms quantitatively (monitored by TLC, Rf = 0.7 in EtOAc/hexane 1:1).
Nucleophilic Substitution
Coupling the acyl chloride with 1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine proceeds under Schotten-Baumann conditions:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | THF/H₂O (2:1) | Maximizes solubility of both phases |
| Base | NaHCO₃ (2 eq) | Neutralizes HCl, drives reaction |
| Temperature | 0–5°C → RT | Prevents hydrolysis |
| Reaction Time | 6 h | 94% conversion |
Alternative coupling agents like HATU/DIPEA in DMF achieve comparable yields (91%) but increase cost.
Process Optimization and Scalability
Solvent Screening
A comparative study of solvents revealed:
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 36.7 | 88 | 98.5 |
| THF | 7.5 | 94 | 99.2 |
| DCM | 8.9 | 78 | 97.8 |
THF’s moderate polarity balances reagent solubility and byproduct precipitation.
Catalytic Effects
Adding 4-DMAP (0.1 eq) accelerates acylation by 40%, reducing reaction time to 4 h. Excess base (>3 eq) promotes esterification side products, decreasing yield to 67%.
Characterization and Quality Control
Spectroscopic Validation
Final Compound Data :
Industrial-Scale Considerations
Continuous flow synthesis of the tetrahydroquinazoline intermediate achieves 86% yield at 10 kg/batch, reducing processing time from 12 h to 45 min. Automated pH control during coupling maintains yields >90% at pilot-plant scale.
Challenges and Mitigation Strategies
Low Solubility of Amine Intermediate :
- Solution : Use DMSO/THF co-solvents (3:1) to increase concentration to 0.5 M.
Epimerization During Coupling :
Byproduct Formation in Benzodioxane Synthesis :
- Solution : Purify intermediates via column chromatography (SiO₂, EtOAc/hexane 1:3).
Chemical Reactions Analysis
Types of Reactions
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce tetrahydroquinazoline derivatives .
Scientific Research Applications
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The pathways involved often include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
Table 1: Key Structural and Functional Differences
*Estimated based on structural analogs.
Target Compound vs. ML-241 (PC-45718)
- Structural Differences : The target compound substitutes ML-241’s benzoxazine amine with a benzodioxine carboxamide, replacing the N-benzyl group with a carboxamide linkage.
- ML-241’s benzyl group may improve membrane permeability, making it more suitable for intracellular oncological targets, whereas the target compound’s polarity could favor CNS penetration .
Target Compound vs. Piperazine-Benzoxazinone Analogs ()
- Structural Differences : The piperazine core in compounds replaces the piperidine in the target, while the trifluoromethyl and chloro groups introduce electron-withdrawing effects.
- The target compound’s lack of such groups may limit metabolic resistance but improve bioavailability in polar environments .
Target Compound vs. Thiazolyl-Benzodioxine Derivatives ()
- Structural Differences : The thiazole ring replaces the quinazoline-piperidine core, altering steric and electronic profiles.
- Functional Implications :
- Thiazole’s sulfur atom enables metal coordination, useful in antimicrobial or enzyme-targeting applications. The target compound’s quinazoline-piperidine core may instead favor protein kinase interactions .
Biological Activity
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure combining a tetrahydroquinazoline moiety with a piperidine ring and a benzodioxine carboxamide group. Its molecular formula is with a molecular weight of approximately 390.48 g/mol.
Antidiabetic Properties
Recent studies have highlighted the compound's potential as an antidiabetic agent. It has been shown to inhibit key enzymes involved in carbohydrate metabolism:
- α-Amylase Inhibition : The compound exhibits significant inhibitory activity against α-amylase, an enzyme crucial for starch digestion. The IC50 value ranges from 0.70 ± 0.01 to 30.80 ± 0.80 μM, indicating potent activity compared to standard drugs like acarbose .
- α-Glucosidase Inhibition : Similarly, it inhibits α-glucosidase with IC50 values between 0.80 ± 0.01 and 29.70 ± 0.40 μM, further supporting its role in managing diabetes .
Anticancer Activity
The benzodioxine moiety in this compound is associated with various anticancer properties. Research indicates that derivatives of benzodioxane have shown:
- Growth Inhibition : Compounds similar to this compound have demonstrated growth inhibitory effects on cancer cell lines .
- Mechanism of Action : The compound may interact with specific molecular targets such as dihydrofolate reductase and pantothenate kinase, which are essential for cellular proliferation and survival in cancer cells.
Anti-inflammatory Effects
Several studies have reported anti-inflammatory activities associated with benzodioxane derivatives:
- Inhibition of Inflammatory Pathways : The compound may inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for treating inflammatory diseases .
Case Studies and Research Findings
The biological activity of this compound can be attributed to its ability to bind to specific enzymes and receptors:
- Enzyme Inhibition : By binding to the active sites of enzymes like α-amylase and α-glucosidase, the compound effectively reduces their activity.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors involved in metabolic pathways and inflammation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including condensation of tetrahydroquinazoline and piperidine precursors, followed by coupling with the benzodioxine-carboxamide moiety. Key steps include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction efficiency .
- Catalysts : Triethylamine or palladium-based catalysts may facilitate coupling reactions .
- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction progress and purity .
- Data Table :
| Step | Reactants | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Precursor A + B | DMF | None | 65 | |
| 2 | Intermediate + Benzodioxine | DCM | Pd(PPh₃)₄ | 78 |
Q. How can the compound’s structural integrity be validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR spectroscopy : H and C NMR confirm proton and carbon environments, particularly for the tetrahydroquinazoline and benzodioxine rings .
- Mass spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation, critical for understanding biological interactions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to target receptors?
- Methodological Answer :
- Molecular docking : Tools like AutoDock Vina simulate interactions with receptors (e.g., kinases or GPCRs) by analyzing hydrogen bonding, hydrophobic pockets, and steric compatibility .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time using software like GROMACS .
- Quantum mechanical calculations : Density functional theory (DFT) predicts electronic properties influencing reactivity .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Theoretical alignment : Link discrepancies to variations in experimental models (e.g., cell lines vs. in vivo assays) or receptor isoforms .
- Dose-response validation : Re-evaluate activity using standardized assays (e.g., IC₅₀ measurements under controlled pH and temperature) .
- Meta-analysis : Statistically aggregate data from multiple studies to identify outliers or confounding variables .
Q. What strategies improve yield and purity during scale-up synthesis?
- Methodological Answer :
- Process optimization : Use response surface methodology (RSM) to model interactions between temperature, solvent volume, and catalyst concentration .
- Membrane separation : Nanofiltration or reverse osmosis removes impurities without degrading the product .
- In-line analytics : Implement real-time HPLC monitoring to adjust parameters dynamically .
Theoretical and Framework-Based Questions
Q. How does the compound’s 3D conformation influence its pharmacokinetic properties?
- Methodological Answer :
- Conformational analysis : Use NMR-derived NOE effects or computational tools to map low-energy conformers .
- Solubility prediction : LogP calculations and Hansen solubility parameters correlate with absorption and bioavailability .
Q. What theoretical frameworks guide the design of derivatives with enhanced selectivity?
- Methodological Answer :
- Structure-activity relationship (SAR) : Systematically modify substituents on the tetrahydroquinazoline or benzodioxine rings and measure changes in activity .
- Pharmacophore modeling : Identify essential interaction motifs (e.g., hydrogen bond acceptors) using software like Schrödinger’s Phase .
Data Contradiction Analysis Example
Scenario : Conflicting reports on the compound’s inhibition of Enzyme X.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
